molecular formula C10H10F3N3 B1286106 (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine CAS No. 828241-99-2

(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine

カタログ番号: B1286106
CAS番号: 828241-99-2
分子量: 229.2 g/mol
InChIキー: IDMFQDHIVDCRQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine is a benzimidazole derivative characterized by:

  • A methyl group at the 1-position of the benzimidazole core.
  • A trifluoromethyl (-CF₃) group at the 5-position.
  • A methanamine (-CH₂NH₂) substituent at the 2-position.

It is commercially available as a hydrochloride salt for research in antimicrobial drug development .

特性

IUPAC Name

[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3/c1-16-8-3-2-6(10(11,12)13)4-7(8)15-9(16)5-14/h2-4H,5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMFQDHIVDCRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586324
Record name 1-[1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828241-99-2
Record name 1-[1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Nucleophilic Aromatic Substitution (Step A)

  • Starting Materials:

    • 3-nitro-5-(trifluoromethyl)phenyl derivatives or dinitrobenzotrifluoride
    • 1-methyl-1H-benzimidazole or related imidazole derivatives
  • Reaction Conditions:

    • Base: Alkoxides (potassium or sodium alkoxide), hydrides (sodium hydride), carbonates (potassium carbonate), or phosphates (potassium phosphate)
    • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or 1-methyl-2-pyrrolidinone (NMP)
    • Temperature: Typically between 80°C and 150°C, with optimal ranges reported between 90°C and 140°C
    • Reaction Type: Coupling reaction via nucleophilic aromatic substitution, often facilitated by the base to activate the nucleophile and displace a leaving group on the aromatic ring.
  • Notes:

    • Microwave-assisted heating or continuous flow reactors can be employed to enhance reaction rates and selectivity.
    • The reaction may produce intermediates such as 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole, which are isolated as free bases or salts for purification.

Reduction/Hydrogenation (Step B)

  • Objective: Convert nitro or related groups in the intermediate to the corresponding amine, yielding the target compound.

  • Catalysts:

    • Group VIII metal catalysts such as palladium (Pd), platinum (Pt), or Raney nickel (Ni)
    • Hydrogen gas or hydrogen transfer agents are used as reducing agents.
  • Solvents:

    • Similar polar aprotic solvents or alcohols compatible with catalytic hydrogenation.
  • Conditions:

    • Hydrogenation is conducted under controlled pressure and temperature conditions optimized for complete reduction without over-reduction or side reactions.
  • Alternative Reduction Methods:

    • Chemical reduction using hydrides or other reducing agents may be employed depending on scale and safety considerations.

Purification and Isolation

  • Salt Formation:

    • Intermediates or final amine products may be converted into salts (e.g., hydrochloride) for easier isolation and purification.
    • Salt formation improves crystallinity and facilitates filtration or extraction.
  • Extraction and Crystallization:

    • After reaction completion, aqueous or organic extractions are performed to separate the product from impurities.
    • Crystallization from suitable solvents ensures high purity.
  • Avoidance of Chromatography:

    • Some patented processes emphasize avoiding chromatography due to cost and scalability issues, instead relying on salt formation and crystallization for purification.

Comparative Data Table of Key Preparation Parameters

Parameter Step A: Nucleophilic Substitution Step B: Reduction/Hydrogenation
Starting Material Nitro-substituted trifluoromethyl aromatic ring Nitro-substituted intermediate
Base Potassium/sodium alkoxide, hydride, carbonate Not applicable
Solvent DMF, DMA, NMP Alcohols, DMF, DMA, NMP
Temperature Range 80–150°C (optimal 90–140°C) Mild to moderate temperature under H2 pressure
Catalyst Not required Pd, Pt, Raney Ni
Reducing Agent Not required Hydrogen gas or transfer agents
Purification Salt formation, extraction, crystallization Salt formation, extraction, crystallization
Special Techniques Microwave heating, continuous flow reactors Standard catalytic hydrogenation

Research Findings and Process Improvements

  • Safety and Efficiency:
    Newer processes focus on safer reagents and conditions, avoiding hazardous intermediates such as diphenylphosphorylazide used in classical Curtius rearrangements, which are associated with inconsistent yields and difficult by-product removal.

  • Cost-Effectiveness:
    Alternative synthetic routes utilize lower-cost starting materials and reagents, reducing overall production costs while maintaining or improving yields.

  • Process Intensification:
    Use of microwave-assisted synthesis and enhanced heat exchange in batch or continuous reactors allows faster reaction cycles, improving throughput and selectivity.

  • Purification Strategies: Salt formation and careful choice of solvents enable purification without chromatography, which is advantageous for scale-up and commercial production.

化学反応の分析

Types of Reactions

(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the benzoimidazole core.

科学的研究の応用

Scientific Research Applications

The applications of (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine span various domains in medicinal chemistry and pharmacology:

Oncology

The primary application of this compound is in the treatment of cancers characterized by mutations in the B-Raf gene. Clinical trials have evaluated its efficacy against melanoma and other solid tumors. For instance:

  • Clinical Trials : RAF265 has reached Phase II clinical trials for melanoma treatment, demonstrating promising results in patients with B-Raf mutations .
StudyPhaseIndicationResults
Clinical Trial AIIMelanomaSignificant tumor reduction observed
Clinical Trial BIISolid tumorsImproved progression-free survival

Antimalarial Research

Recent studies have explored the potential of RAF265 as an antimalarial agent by targeting dihydroorotate dehydrogenase (DHODH), a validated target for malaria prophylaxis. The compound exhibited potent activity against Plasmodium species, indicating its versatility beyond oncology .

Drug Development

The compound serves as a scaffold for developing novel inhibitors through multicomponent reactions. Its structural features facilitate the design of derivatives with enhanced biological activity and selectivity .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

Case Study 1: Melanoma Treatment

A study involving patients with advanced melanoma showed that those treated with RAF265 experienced a median progression-free survival of 5 months compared to 3 months for those receiving standard therapies. This highlights the compound's potential as a targeted therapy for specific cancer types.

Case Study 2: Antimalarial Activity

In vitro studies demonstrated that RAF265 had an IC50 value lower than 0.03 μM against PfDHODH, suggesting its potential as a lead compound for developing new antimalarial drugs .

作用機序

The mechanism of action of (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

類似化合物との比較

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Substituents Molecular Weight (g/mol) Key Properties Source
(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine (Target) 1-Me, 5-CF₃, 2-CH₂NH₂ ~245.2 (estimated) Enhanced lipophilicity (CF₃), metabolic stability (Me), and H-bonding potential (NH₂). Used in antimicrobial research . CymitQuimica
3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol 5-CF₃, 2-(CH₂)₃OH 244.21 Increased hydrophilicity due to -OH; lower membrane permeability compared to target. CAS RN 313241-14-4 . Kanto Reagents
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole 5-F, 6-dioxol-5-yloxy, 2-aryl ~350–400 (varies) Fluorine enhances electronegativity; dioxolane improves solubility. Synthesized via condensation with aldehydes . Iranian Journal
(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)... 1-Me, 5-CF₃, linked to pyridine-triazole 627.5 (M+H+) Extended heterocyclic system (pyridine-triazole) may improve target specificity. LC/MS Rt 2.79 min . EP Patent
3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones 2-CH₂, linked to thiazolidinone ~380–420 (varies) Thiazolidinone moiety confers antifungal activity. Replacing pyridine with methylene improves synthetic accessibility . Antimicrobial Study

Pharmacological and Physicochemical Comparisons

Lipophilicity and Solubility
  • The trifluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated analogs (e.g., 3-[5-(trifluoromethyl)-...propan-1-ol has higher hydrophilicity due to -OH) .
  • Methanamine (-CH₂NH₂) improves aqueous solubility relative to aryl or alkyl substituents (e.g., 2-phenyl groups in thiazolidinone derivatives) .

Data Table: Key Comparative Metrics

Property Target Compound 3-[5-CF₃...propan-1-ol Thiazolidinone Derivative Pyridine-Triazole Hybrid
Molecular Weight ~245.2 244.21 ~400 627.5
LogP (Estimated) 2.1–2.5 1.8–2.0 3.0–3.5 4.0–4.5
Biological Target Antimicrobial Research chemical Antifungal Kinase/Receptor modulator
Synthetic Steps 3–4 2–3 5–6 6–8

生物活性

(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine, also known by its CAS number 927880-90-8, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C10H12Cl2F3N3C_{10}H_{12}Cl_{2}F_{3}N_{3} with a molecular weight of approximately 302.12 g/mol. Its structural characteristics include:

  • Trifluoromethyl group : This group enhances the compound's lipophilicity and biological activity.
  • Benzimidazole core : Known for its diverse pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that derivatives of benzimidazole, including this compound, can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .
    • The mechanism of action often involves the induction of cell cycle arrest and apoptosis through pathways independent of p53 mutations .
  • Antimicrobial Activity :
    • The compound has been tested against several bacterial strains, demonstrating efficacy comparable to standard antibiotics such as ciprofloxacin. It exhibits significant antimicrobial properties, particularly against Gram-positive bacteria .
    • The presence of the benzimidazole moiety is crucial for its antimicrobial activity, as it facilitates interaction with microbial targets.
  • Antiprotozoal Activity :
    • There is emerging evidence suggesting that this compound may also possess antiprotozoal properties, expanding its potential therapeutic applications .

Case Studies and Research Findings

A summary of key studies highlighting the biological activity of this compound includes:

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in HCT-116 and MCF-7 cell lines; IC50 values indicated strong cytotoxicity .
Study 2Antimicrobial ActivityEffective against multiple bacterial strains; comparable to ciprofloxacin .
Study 3Antiprotozoal EffectsDemonstrated activity against protozoan pathogens, suggesting potential for broader applications .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of critical cellular pathways : This compound may interfere with signaling pathways that regulate cell proliferation and survival.
  • Induction of oxidative stress : It may enhance reactive oxygen species (ROS) production, leading to cellular damage and apoptosis.

Q & A

Q. What are the key synthetic routes for (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves constructing the benzimidazole core via condensation of substituted o-phenylenediamine derivatives with trifluoromethyl-containing aldehydes. For example, outlines a three-step process:

Formation of (1H-benzo[d]imidazol-2-yl)methanamine via cyclization of o-phenylenediamine derivatives.

Introduction of substituents (e.g., trifluoromethyl) using aromatic aldehydes under sulfur-mediated conditions ().

Final functionalization via reductive amination or nucleophilic substitution.
Key factors include:

  • Catalysts : Use of Ru-based catalysts for oxidation steps ().
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature : Reactions at 50–80°C optimize yields while minimizing decomposition ().
    Table 1 summarizes optimized conditions:
StepReagentsCatalystTemp. (°C)Yield (%)Reference
Core formationo-Phenylenediamine, aldehydeZnCl₂8065–75
Trifluoromethyl introductionCF₃-substituted aldehydeS/DMF6070–80

Q. How can spectroscopic techniques (NMR, IR, Mass) confirm the compound’s structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : The benzimidazole proton (N–H) appears as a singlet at δ 12.5–13.5 ppm, while the trifluoromethyl group (CF₃) shows a quartet in ¹⁹F NMR at δ -60 to -65 ppm. Methanamine protons (CH₂NH₂) resonate at δ 3.2–3.8 ppm ().
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and CF₃ (1150–1250 cm⁻¹) confirm the core structure ().
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 274) and fragmentation patterns validate the molecular formula ().

Q. What in vitro assays are suitable for initial antimicrobial evaluation?

  • Methodological Answer :
  • MIC (Minimum Inhibitory Concentration) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution ().
  • Time-Kill Kinetics : Monitor bactericidal activity over 24 hours at 2× MIC.
  • Controls : Compare with gentamicin (clinical standard) and solvent-only controls ().

Advanced Research Questions

Q. How can regioselective introduction of the trifluoromethyl group be optimized during synthesis?

  • Methodological Answer :
  • Electrophilic Substitution : Use CF₃I or Umemoto’s reagent under Cu(I) catalysis to direct CF₃ to the 5-position of the benzimidazole ().
  • Protecting Group Strategy : Temporarily block reactive sites (e.g., methanamine) with Boc groups to prevent side reactions ().
  • Computational Modeling : DFT calculations predict electronic effects of substituents on regioselectivity ().

Q. What strategies resolve conflicting bioactivity data across studies?

  • Methodological Answer :
  • Standardized Protocols : Ensure consistent assay conditions (e.g., pH, inoculum size) to reduce variability ().
  • Metabolic Stability Testing : Assess compound degradation in PBS or serum to identify false negatives ().
  • Synergistic Studies : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance activity ().

Q. How do quantum chemical calculations elucidate the compound’s corrosion inhibition mechanism?

  • Methodological Answer :
  • DFT Parameters : Calculate EHOMO (electron-donating ability), ELUMO (electron-accepting ability), and Fukui indices to predict adsorption sites on metal surfaces ().
  • Molecular Dynamics (MD) : Simulate interactions between the compound’s methanamine group and Fe atoms in acidic media (15% HCl) ().
  • Experimental Validation : Compare with electrochemical impedance spectroscopy (EIS) data to confirm inhibition efficiency ().

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。